molecular formula C15H12Cl3NO3 B5199385 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate CAS No. 6328-35-4

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B5199385
CAS No.: 6328-35-4
M. Wt: 360.6 g/mol
InChI Key: KXQZQDGNUFBVLQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is a synthetic organic compound with the molecular formula C15H12Cl3NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of dichlorophenoxy and chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2-(2,4-dichlorophenoxy)ethanol+3-chlorophenyl isocyanate2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate\text{2-(2,4-dichlorophenoxy)ethanol} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} 2-(2,4-dichlorophenoxy)ethanol+3-chlorophenyl isocyanate→2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile. The reaction temperature and time are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl and dichlorophenoxy groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)ethyl N-(2-chlorophenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(4-chlorophenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to its specific combination of dichlorophenoxy and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO3/c16-10-2-1-3-12(8-10)19-15(20)22-7-6-21-14-5-4-11(17)9-13(14)18/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQZQDGNUFBVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979355
Record name 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-35-4
Record name NSC43668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DICHLOROPHENOXY)ETHYL N-(3-CHLOROPHENYL)CARBAMATE
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